molecular formula C26H27N3OS B4045978 2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

Cat. No.: B4045978
M. Wt: 429.6 g/mol
InChI Key: HZFWSEIBXDBIBR-UHFFFAOYSA-N
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Description

2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a useful research compound. Its molecular formula is C26H27N3OS and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.18748367 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Two methods for synthesizing 1,2,4-triazol-5-ylidenes, including derivatives with adamantyl and phenyl groups, have been developed. These compounds, such as 1-(1-adamantyl)-3,4-diphenyl-1,2,4-triazol-5-ylidene, show interesting reactions with acetonitrile, sulfur, and selenium to form products like cyanomethyl-5H-1,2,4-triazoline and corresponding thione and selenone derivatives (Korotkikh et al., 2003).

Reactivity with Other Compounds

Adamantanethione S-methylide is an accessible thiocarbonyl S-ylide that reacts with thiocarbonyl compounds and carbon disulfide to yield 1,3-dithiolanes and cycloadducts. The reaction outcomes suggest that electronic and steric effects significantly influence the regioselectivity of these cycloadditions (Mlostoń et al., 1999).

Antimicrobial and Anti-inflammatory Activities

Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Some derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Additionally, certain compounds showed significant anti-inflammatory activity in models of carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Chemoselectivity in Cycloaddition Reactions

The chemoselectivity of [2+3]-cycloaddition reactions involving thiocarbonyl S-methylides and various substrates has been studied. These reactions lead to the formation of spirocyclic tetrahydrothiophene derivatives, with the reaction pathways influenced by the steric and electronic properties of the thiocarbonyl S-methylides (Seyfried et al., 2006).

Structural and Vibrational Studies

Adamantane-containing triazole thiones have been studied for their structural, vibrational, and UV/Vis properties. These studies, utilizing spectral, DFT, and multi-reference ab initio methods, provide insights into the electronic characteristics and potential reactivity of these compounds. The analyses predict that these compounds are likely to exhibit analgesic activities (Shundalau et al., 2019).

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3OS/c30-23(21-7-3-1-4-8-21)17-31-25-28-27-24(29(25)22-9-5-2-6-10-22)26-14-18-11-19(15-26)13-20(12-18)16-26/h1-10,18-20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFWSEIBXDBIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
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2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
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2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
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2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
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2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
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2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.